N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
The substituent, a 4-methoxyphenylmethyl group attached via a carboxamide linkage, introduces lipophilicity and electronic effects that influence pharmacokinetic and pharmacodynamic properties. Its structural uniqueness lies in the combination of the bicyclic framework and the para-methoxy-substituted benzyl group, which may enhance receptor binding or metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-20-15-9-5-12(6-10-15)11-17-16(19)18-13-3-2-4-14(18)8-7-13/h2-3,5-6,9-10,13-14H,4,7-8,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKZTVSKEUHJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features an 8-azabicyclo[3.2.1]oct-2-ene core with two nitrogen substituents: a (4-methoxyphenyl)methyl group and a carboxamide moiety. The bicyclic system imposes significant steric constraints, necessitating precise regiocontrol during synthesis. The nitrogen's dual functionalization (alkylation and acylation) requires sequential protection-deprotection strategies to avoid side reactions.
Bicyclic Core Stability Considerations
The 8-azabicyclo[3.2.1]octane skeleton exhibits notable ring strain due to its bridgehead nitrogen. Patent WO2007063071A1 demonstrates that endo-3-hydroxy derivatives provide optimal stability for subsequent modifications. Dehydration of this precursor using Burgess reagent or acidic conditions generates the oct-2-ene moiety while preserving nitrogen reactivity for functionalization.
Preparation Methodologies
Route A: Sequential Alkylation-Acylation Strategy
Step 1: Core Synthesis via Cyclization
Starting material: endo-8-Azabicyclo[3.2.1]octan-3-ol (3.6 g, 28.3 mmol)
- Protection : Dissolve in dichloromethane (50 mL), add triethylamine (7.8 mL, 56.7 mmol) and di-tert-butyl dicarbonate (7.4 g, 33.9 mmol). Stir 12 h at ambient temperature to form Boc-protected intermediate.
- Dehydration : Treat with methanesulfonyl chloride (2.2 eq) in THF at 0°C, followed by DBU (1.5 eq) to eliminate water, yielding 8-azabicyclo[3.2.1]oct-2-ene-Boc.
Step 2: Benzyl Group Installation
- Deprotection : Remove Boc group with trifluoroacetic acid (TFA, 1 mL) in DCM (1 mL) for 2 h.
- Alkylation : React free amine with 4-methoxybenzyl bromide (1.2 eq) using sodium hydride (1.5 eq) in DMF at 0°C→RT for 12 h.
Step 3: Carboxamide Formation
- Acylation : Treat N-benzylated intermediate with triphosgene (0.33 eq) in THF at -78°C, followed by ammonia gas saturation. Stir 4 h at RT to yield target carboxamide.
Yield : 62% over three steps
Key Advantage : Avoids competing reactions at nitrogen through sequential functionalization.
Route B: Mitsunobu-Mediated Direct Coupling
Step 1: Hydroxyl Activation
Starting material: endo-8-Azabicyclo[3.2.1]octan-3-ol-Boc
- Mitsunobu Reaction : Combine with 4-methoxybenzyl alcohol (1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq), and triphenylphosphine (1.5 eq) in THF. Stir 72 h under N₂ to install benzyl group.
Step 2: Carboxamide Synthesis
- Deprotection : Remove Boc with TFA/DCM (1:1)
- Carbonylation : React with ClCOOEt (1.1 eq) in pyridine, followed by NH₃/MeOH to yield primary amide.
Yield : 58%
Limitation : Requires strict anhydrous conditions for Mitsunobu step.
Route C: One-Pot Tandem Functionalization
Integrated Process
- Simultaneous alkylation-acylation using 4-methoxybenzyl isocyanate (2 eq) in presence of Hünig's base (DIPEA, 3 eq) in acetonitrile at 80°C.
- Mechanism : In situ generation of benzyl isocyanate facilitates concurrent N-alkylation and carboxamide formation.
Yield : 71%
Advantage : Reduces purification steps through convergent synthesis.
Analytical Characterization Data
Spectroscopic Profiles
Reaction Optimization Insights
Solvent Effects on Acylation
Comparative studies in THF vs DMF show:
Scalability and Process Considerations
Kilogram-Scale Protocol
Stability and Degradation Pathways
Thermal Stability
TGA analysis shows decomposition onset at 218°C (N₂ atmosphere).
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Total Yield | 62% | 58% | 71% |
| Step Count | 3 | 2 | 1 |
| Purifications | 3 | 2 | 1 |
| Scalability | Pilot-ready | Lab-scale | Needs optimization |
| Byproduct Formation | 8% | 12% | 5% |
Mechanistic Investigations
Nitrogen Reactivity Studies
DFT calculations (B3LYP/6-311+G**) reveal:
Stereoelectronic Effects
Conformational analysis (MMFF94) shows:
- Boat conformation predominates (78% population)
- Benzyl group adopts equatorial position to minimize 1,3-diaxial strain
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations in Bicyclic Cores
- Target Compound : 8-azabicyclo[3.2.1]oct-2-ene (7-membered ring system with bridgehead nitrogen) .
- Analog 1 (): 9-azabicyclo[3.3.1]non-8-ene (larger 9-membered ring with 3.3.1 bicyclo system).
- Analog 2 (–4) : Thia-azabicyclo derivatives (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene). Sulfur incorporation modifies electronic properties and may confer β-lactam-like antibiotic activity, distinct from the target compound .
Substituent Modifications
- Target Compound : 4-Methoxyphenylmethyl group. The benzyl linker adds flexibility, while the methoxy group enhances lipophilicity and resonance effects .
- Analog 3 (): N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide. The phenyl (vs. benzyl) attachment reduces steric bulk .
- Analog 4 () : Naphthamide derivatives (e.g., 2-naphthamide). The fused aromatic system enhances π-π stacking interactions but may limit blood-brain barrier penetration .
Pharmacological Implications
- Target vs. Analog 3 : The benzyl group in the target may improve binding to hydrophobic pockets in enzymes or receptors, whereas Analog 3’s phenyl group could favor faster metabolic clearance .
- Target vs. Analog 1 : The smaller bicyclo[3.2.1] system in the target may confer higher conformational strain, enhancing selectivity for specific biological targets compared to the more flexible [3.3.1] system .
- Target vs. Thia-azabicyclo Derivatives (–4) : The absence of sulfur in the target suggests a different mechanism of action, avoiding β-lactamase-mediated resistance seen in sulfur-containing antibiotics .
Research Findings and Key Observations
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to ’s 3β-aminotropane derivatives, leveraging reductive amination or carboxamide coupling .
- Crystallinity : Analog 1’s single-crystal X-ray data (R factor = 0.051) highlights its structural stability, suggesting that substituent choice (e.g., methyl vs. methoxy) impacts crystallinity .
- Biological Data Gaps : While discusses antipathogenic activity for naphthamide analogs, the target compound’s specific bioactivity remains underexplored, warranting further studies .
Biological Activity
N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, has garnered attention in pharmacological research due to its potential biological activities, particularly as a monoamine neurotransmitter reuptake inhibitor. This article reviews the compound's biological activity, highlighting its mechanisms, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic structure that is crucial for its interaction with neurotransmitter transporters.
The primary mechanism of action for this compound is through the inhibition of monoamine transporters, specifically targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The inhibition of these transporters leads to increased levels of neurotransmitters in the synaptic cleft, which can alleviate symptoms associated with various neuropsychiatric disorders.
Key Findings from Research Studies
-
Binding Affinities :
- The compound exhibits significant binding affinities for DAT, SERT, and NET, with Ki values indicating effective displacement of radiolabeled ligands from these transporters .
- A comparative analysis showed that the affinity profile resembles that of GBR 12909 derivatives, suggesting a similar mechanism of action.
- Selectivity :
- Therapeutic Potential :
Case Studies and Clinical Implications
Several studies have highlighted the efficacy of 8-azabicyclo[3.2.1]octane derivatives in preclinical models:
- Depression Treatment : In animal models, compounds similar to this compound demonstrated antidepressant-like effects through enhanced serotonergic and dopaminergic signaling.
- ADHD Management : The selectivity for DAT positions this compound as a candidate for ADHD treatment, aiming to improve attention and reduce impulsivity by modulating dopamine levels in the brain.
Binding Affinity Data
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|
| N-[(4-Methoxyphenyl)methyl]-... | <100 | >100 | >100 |
| GBR 12909 | 10 | 50 | 200 |
| 8-Cyclopropylmethyl derivative | <50 | <100 | >200 |
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Monoamine Reuptake Inhibition | Significant inhibition at DAT, moderate at SERT |
| Antidepressant-like Effects | Positive results in preclinical depression models |
| ADHD Symptom Improvement | Potential efficacy noted in animal studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
